molecular formula C12H14F3NO3 B13045156 Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate

Cat. No.: B13045156
M. Wt: 277.24 g/mol
InChI Key: YZKNJDZAPVTWEV-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2102411-34-5) is a high-purity chemical building block offered with a guaranteed purity of ≥98% . This compound has a molecular formula of C₁₂H₁₄F₃NO₃ and a molecular weight of 277.24 g/mol . Its structure features a cyclohexene ring substituted with a nitrile (cyano) group and a trifluoromethyl group, which is further functionalized with an ethoxyacetate sidechain. This unique combination of electron-withdrawing groups and a complex ring system makes it a valuable intermediate in sophisticated organic synthesis projects. Researchers can leverage this reagent in the development of novel compounds, particularly in medicinal chemistry and agrochemical research where the incorporation of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability. For safe handling, it is important to note the compound's hazard statements, which include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and prudent laboratory practices are recommended. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use . It should be stored sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

Molecular Formula

C12H14F3NO3

Molecular Weight

277.24 g/mol

IUPAC Name

ethyl 2-[2-cyano-4-(trifluoromethyl)cyclohexen-1-yl]oxyacetate

InChI

InChI=1S/C12H14F3NO3/c1-2-18-11(17)7-19-10-4-3-9(12(13,14)15)5-8(10)6-16/h9H,2-5,7H2,1H3

InChI Key

YZKNJDZAPVTWEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(CC(CC1)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods. The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate serves as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including oxidation, reduction, and substitution. This versatility makes it valuable in synthetic organic chemistry for developing new molecules with desired properties.

2. Biology:
Research indicates that this compound may possess antimicrobial and anticancer properties. Studies are ongoing to explore its biological activities, focusing on its interactions with specific molecular targets. The presence of the cyano and trifluoromethyl groups is believed to enhance its biological activity by influencing its reactivity and solubility.

3. Medicine:
Due to its unique structure, this compound is being investigated for potential therapeutic applications. The compound's ability to interact with enzymes and receptors may lead to the development of new drugs targeting various diseases.

4. Industry:
In industrial applications, this compound is utilized in the formulation of new materials and chemical processes. Its chemical characteristics can be exploited in the production of specialty chemicals that require specific reactivity or stability under certain conditions.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The results indicated that modifications to the trifluoromethyl group could enhance efficacy.

Case Study 2: Anticancer Research
Research published in a peer-reviewed journal explored the anticancer potential of this compound against various cancer cell lines. The findings suggested that this compound induced apoptosis in cancer cells through specific signaling pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Weight and Physicochemical Properties

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate shares structural motifs with several ethyl acetate derivatives, though substituents on the aromatic/cyclic systems vary significantly:

Compound Name Substituents Molecular Weight (ESI-MS/LCMS) Yield Key Properties
This compound (Target) -CF₃, -CN on cyclohexene Not explicitly reported High polarity (due to -CN), lipophilicity (due to -CF₃), potential thermal instability (enol ether)
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) -CF₃-phenyl, thiazole, piperazine 548.2 [M+H]⁺ 93.4% High yield; bulky substituents may reduce solubility
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) -Cl-phenyl, thiazole, piperazine 514.2 [M+H]⁺ 89.1% Lower molecular weight vs. 10d; -Cl enhances electrophilicity
Ethyl 2-(...morpholinoethoxybenzyl...)acetate (EP 4,374,877) Morpholinoethoxy, pyrimidinyl, -CF₃ 791 [M+H]⁺ High molecular weight; complex structure with extended conjugation

Key Observations :

  • The trifluoromethyl group increases molecular weight and lipophilicity across analogs (e.g., 10d vs. 10f: Δm/z = 34).
  • Synthetic efficiency : Derivatives with simpler substituents (e.g., 10d, 10f) achieve yields >89%, whereas multi-step syntheses (e.g., EP 4,374,877) may face challenges in purification or scalability .
Chromatographic and Spectroscopic Behavior
  • TLC Mobility: While direct data for the target compound is unavailable, substituent polarity influences chromatographic retention. For example, (cyclohex-1-en-1-yloxy)triethylsilane (Rf = 0.86 in hexanes/ethyl acetate) demonstrates high mobility due to its nonpolar silyl group. The target compound’s -CN and -CF₃ substituents would likely reduce Rf values significantly, indicating higher polarity.
  • HPLC Retention : The EP 4,374,877 analog elutes at 1.19 minutes under acidic conditions , suggesting rapid retention due to its large, hydrophobic structure. The target compound’s smaller size and polar groups may result in shorter retention times compared to bulky analogs.
Reactivity and Stability Considerations
  • Enol Ether Stability: The target compound’s cyclohexenyloxyacetate group is prone to hydrolysis under acidic or basic conditions, similar to silyl enol ethers like (cyclohex-1-en-1-yloxy)triethylsilane . However, the electron-withdrawing -CN and -CF₃ groups may stabilize the enol ether against nucleophilic attack compared to non-substituted analogs.

Biological Activity

Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-EN-1-YL)oxy)acetate is a complex organic compound notable for its unique structure, which includes a cyano group, a trifluoromethyl group, and a cyclohexene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

PropertyValue
Molecular FormulaC12H14F3NO3
Molecular Weight277.24 g/mol
IUPAC NameEthyl 2-[2-cyano-4-(trifluoromethyl)cyclohexen-1-yl]oxyacetate
InChIInChI=1S/C12H14F3NO3/c1-2-18-11(17)7-19-10-4-3-9(12(13,14)15)5-8(10)6-16/h9H,2-5,7H2,1H3
InChI KeyYZKNJDZAPVTWEV-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)COC1=C(CC(CC1)C(F)(F)F)C#N

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, the presence of the cyano and trifluoromethyl groups has been linked to enhanced activity against various bacterial strains. A study demonstrated that derivatives of similar compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds with similar functionalities have shown IC50 values in the low micromolar range against various cancer cell lines .

Case Study: Cytotoxicity Evaluation

A recent evaluation of structurally related compounds revealed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HT29 (colon cancer). The study indicated that the mechanism of action might involve the disruption of mitochondrial function and induction of oxidative stress .

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction : Interaction with cellular receptors could modulate signaling pathways associated with cell growth and apoptosis.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cell death in cancer cells.

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored as a lead compound in drug development. Its derivatives are being synthesized and tested for enhanced biological activity and selectivity against target diseases.

Industrial Applications

This compound also has potential applications in industrial chemistry as a precursor for synthesizing other complex organic molecules. Its unique reactivity profile makes it suitable for various synthetic pathways in organic synthesis .

Q & A

Q. What are the primary synthetic routes for Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate, and what key reagents are involved?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, trifluoromethyl-containing intermediates are activated using coupling agents like 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane under inert (N₂) atmospheres. Critical steps include the addition of pyridine as a base and ethyl acetate as a solvent at 0°C to minimize side reactions. Post-reaction workup involves extraction with ethyl acetate, washing with brine, and drying over sodium sulfate .

Q. Which analytical methods are most effective for characterizing this compound?

  • LCMS : Confirms molecular weight (e.g., observed m/z 791 [M+H]⁺ in ).
  • HPLC : Assesses purity (retention times vary by method; e.g., 1.19 minutes under SMD-TFA05 conditions).
  • NMR : Resolves structural features like the cyano and trifluoromethyl groups.
  • TLC : Monitors reaction progress using hexane/ethyl acetate (9:1) as the mobile phase, with Rf values aiding in intermediate identification .

Q. How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Use Schlenk techniques or gloveboxes for sensitive steps, such as the addition of trioxatriphosphane reagents. Reactions should be conducted under nitrogen, and solvents like ethyl acetate or DMF must be dried over molecular sieves prior to use .

Advanced Research Questions

Q. How can competing side reactions (e.g., hydrolysis of the cyano group) be minimized during synthesis?

Control reaction temperature rigorously (e.g., 0°C for reagent addition) and use aprotic solvents like DMF to stabilize electrophilic intermediates. Stoichiometric excess of coupling agents (1.5–2.0 equivalents) can drive the reaction to completion before side reactions occur .

Q. What strategies improve yield in multi-step syntheses involving trifluoromethylated cyclohexene cores?

  • Solvent Optimization : Replace ethyl acetate with DMF in polar aprotic conditions to enhance solubility of intermediates (e.g., achieved 100% yield using DMF).
  • Catalyst Screening : Test alternatives to pyridine (e.g., DMAP) for base-catalyzed steps.
  • Purification : Use silica gel chromatography with gradients of hexane/ethyl acetate (95:5 to 70:30) to isolate pure products .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in subsequent derivatization?

The strong electron-withdrawing nature of the -CF₃ group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., SN2 reactions). Steric hindrance from the cyclohexene ring, however, may require bulky bases (e.g., DIPEA) to access certain reaction pathways. Computational modeling (DFT) can predict reactive sites .

Q. What experimental approaches resolve contradictions in reported synthetic protocols (e.g., solvent selection)?

Conduct a Design of Experiments (DOE) to evaluate variables like solvent polarity (ethyl acetate vs. DMF), temperature, and catalyst loading. For example, used ethyl acetate alone, while achieved higher yields with a DMF/ethyl acetate mixture, suggesting solvent polarity impacts reaction kinetics .

Data Analysis and Mechanistic Questions

Q. How can researchers validate the stereochemical outcome of the cyclohexene ring in this compound?

  • X-ray Crystallography : Resolve absolute configuration (as demonstrated in for a related compound).
  • NOESY NMR : Identify spatial proximity of protons on the cyclohexene ring.
  • Chiral HPLC : Confirm enantiopurity if asymmetric synthesis is attempted .

Q. What role does the cyano group play in stabilizing intermediates during synthesis?

The cyano group acts as a meta-directing substituent, stabilizing transition states through resonance. Its electron-withdrawing nature also reduces electron density at the cyclohexene ring, favoring electrophilic aromatic substitution at specific positions .

Q. How can computational tools predict reaction outcomes for novel derivatives of this compound?

Use Density Functional Theory (DFT) to calculate transition-state energies and identify favorable reaction pathways. Software like Gaussian or ORCA can model interactions between the trifluoromethyl group and incoming nucleophiles, aiding in rational design .

Methodological Tables

Parameter Optimal Condition Evidence Source
Coupling Agent2,4,6-Tripropyltrioxatriphosphane
Solvent SystemEthyl acetate/DMF (1:1)
Reaction Temperature0°C (initial), RT (completion)
Purification MethodSilica gel chromatography
Analytical ValidationLCMS (m/z 791 [M+H]⁺)

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